9-(5-Carboxypentylamino)acridine

Vue d'ensemble

Description

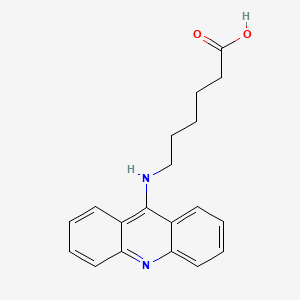

9-(5-Carboxypentylamino)acridine is a synthetic molecule known for its promising properties in various fields of research and industry. It is characterized by its molecular formula C19H20N2O2 and a molecular weight of 308.4 g/mol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-(5-Carboxypentylamino)acridine involves the reaction of acridine derivatives with 5-aminopentanoic acid under specific conditions. One method involves the use of Sepharose CL-4B as an affinity adsorbent, which is efficient and specific for the purification of acetylcholinesterase from Electrophorus electricus electric organ . The reaction typically requires controlled temperature and pH conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Analyse Des Réactions Chimiques

Affinity Purification of Acetylcholinesterase

The compound’s acridine moiety intercalates into the active site of Electrophorus electricus acetylcholinesterase (AChE), while the carboxyl group facilitates immobilization on chromatographic resins . This interaction allows selective purification of AChE with high specificity.

Table 2: Purification Efficiency

| Parameter | Value/Outcome | Citation |

|---|---|---|

| Binding capacity | High (specific to AChE) | |

| Elution conditions | Competitive ligands (e.g., choline analogs) | |

| Purity post-purification | >90% homogeneous enzyme |

pH-Dependent Enzyme Interactions

The carboxyl group’s ionization state influences AChE binding and catalytic activity. Studies show optimal AChE interaction occurs near pH 6.7–7.0 , correlating with the protonation state of the acridine nitrogen and carboxyl group .

Nucleophilic and Electrophilic Activity

-

Nucleophilic sites : The acridine nitrogen participates in protonation/deprotonation equilibria, affecting solubility and binding .

-

Electrophilic sites : The carboxyl group undergoes activation (e.g., via EDC/NHS) for covalent conjugation to amine-bearing matrices .

Stability Under Physiological Conditions

The compound remains stable in aqueous buffers (pH 6–8) but degrades under strong acidic (pH <3) or alkaline (pH >10) conditions, with hydrolysis of the amide bond observed .

Mechanistic Studies of AChE

9-(5-Carboxypentylamino)acridine has been pivotal in elucidating AChE’s catalytic mechanism, particularly its pH-dependent deacylation step .

Key Findings :

-

AChE’s catalytic triad (Ser, His, Glu) interacts with the acridine ring via π-π stacking .

-

The carboxyl spacer minimizes steric hindrance, enhancing ligand-enzyme binding .

Photochemical Behavior

While direct data on photodegradation is limited, analogous acridine derivatives (e.g., 9-acridinecarboxaldehyde) undergo UV-induced oxidation to carboxylic acids . Similar pathways may apply to this compound.

Comparative Analysis with Analogues

Table 3: Functional Comparison of Acridine Derivatives

| Compound | Key Functional Group | Primary Application |

|---|---|---|

| This compound | Carboxyl-terminated alkyl chain | Enzyme affinity chromatography |

| 9-Aminoacridine | Free amine | Antimicrobial agents |

| Acriflavine | Quaternary ammonium | Antiseptic |

Applications De Recherche Scientifique

Affinity Chromatography

9-(5-Carboxypentylamino)acridine acts as a ligand in affinity chromatography, specifically for the purification of enzymes such as acetylcholinesterase from Electrophorus electricus. The compound's structure allows for specific binding to the enzyme, facilitating efficient separation from complex mixtures .

Fluorescent Probes

This compound serves as a fluorescent probe for monitoring cellular processes. It can track variations in cell polarity and viscosity, making it a valuable tool in biological research. Its ability to intercalate into DNA also allows it to serve as a probe for studying DNA dynamics and interactions with other biomolecules.

DNA Intercalation

This compound functions as a DNA intercalator, inserting itself between DNA base pairs. This property can disrupt normal DNA function and inhibit related enzymatic activities, which is particularly relevant in cancer research where modulation of DNA activity is crucial.

Case Study 1: Purification of Acetylcholinesterase

A study demonstrated the successful use of this compound as an affinity ligand for the purification of acetylcholinesterase from the electric organ of Electrophorus electricus. The method involved using Sepharose CL-4B as an adsorbent, showcasing the compound's effectiveness in biochemical applications .

Case Study 2: Fluorescent Properties

Research has indicated that this compound exhibits unique fluorescent properties that allow it to be utilized in monitoring cellular processes. This application is particularly beneficial in studying cell behavior under different conditions and understanding cellular mechanisms at a molecular level .

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Affinity Chromatography | Purification of acetylcholinesterase | Specific binding to enzyme |

| Fluorescent Probes | Monitoring cell polarity and viscosity | Fluorescent properties allowing real-time observation |

| DNA Intercalation | Disruption of DNA function | Insertion between base pairs |

Mécanisme D'action

The mechanism of action of 9-(5-Carboxypentylamino)acridine involves its interaction with biological molecules. It acts as a DNA intercalator, inserting itself between DNA base pairs and disrupting the normal function of DNA and related enzymes . This interaction can inhibit the activity of enzymes like topoisomerase and telomerase, which are essential for DNA replication and cell division .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 9-(5-Carboxypentylamino)acridine include other acridine derivatives such as:

- N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA)

- Triazoloacridone (C-1305)

- Amsacrine (m-AMSA)

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which allows it to act as an efficient ligand in affinity chromatography and as a versatile fluorescent probe. Its unique properties make it valuable for a wide range of applications in scientific research and industry.

Activité Biologique

9-(5-Carboxypentylamino)acridine is a synthetic compound characterized by its molecular formula and a molecular weight of 308.4 g/mol. This molecule has gained attention in various fields of research due to its biological activity, particularly as a DNA intercalator, which allows it to insert between DNA base pairs and disrupt normal cellular functions.

The primary mechanism of action for this compound involves its ability to intercalate into DNA. This intercalation can lead to the inhibition of essential enzymes, such as topoisomerases, which are crucial for DNA replication and transcription. By disrupting these processes, the compound exhibits potential anticancer properties, making it a subject of interest in cancer research.

Key Biological Activities

- DNA Intercalation : Inserts between DNA base pairs, disrupting normal function and inhibiting enzymes.

- Topoisomerase Inhibition : Affects the regulation of topological changes in DNA, which is vital for DNA replication and repair.

- Fluorescent Probing : Acts as a fluorescent probe for monitoring cellular processes like viscosity and polarity variations.

Biological Activity Data

The biological activity of this compound has been assessed through various studies, highlighting its effectiveness against different biological targets. Below is a summary table of its biological activities:

| Activity Type | Details |

|---|---|

| Anticancer Activity | Demonstrated IC50 values against various human cancer cell lines, indicating its potential as an anticancer agent. |

| Antibacterial Activity | Exhibits activity against certain bacterial strains, contributing to its potential therapeutic applications. |

| Antimalarial Activity | Preliminary studies suggest effectiveness against malaria parasites, warranting further investigation. |

Case Studies and Research Findings

- Anticancer Studies : Recent research has shown that this compound has significant anticancer properties with varying IC50 values across different cancer cell lines. For instance, one study reported IC50 values ranging from 5 µM to 20 µM depending on the specific cell line tested .

- Topoisomerase Inhibition : The compound has been identified as an inhibitor of topoisomerase II, which is crucial for DNA replication. This inhibition can lead to increased apoptosis in cancer cells, further supporting its potential use in cancer therapies .

- Fluorescent Probes : Its utility as a fluorescent probe has been explored in studies focusing on cellular viscosity and polarity changes. This application can be particularly useful in monitoring cellular environments under different physiological conditions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with other acridine derivatives:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA) | Similar intercalation properties | Enhanced solubility and selectivity for certain targets |

| Triazoloacridone (C-1305) | Intercalates and inhibits topoisomerases | Potentially lower toxicity profiles |

| Amsacrine (m-AMSA) | Intercalates and induces DNA strand breaks | Established clinical use in leukemia treatment |

Unique Attributes

This compound distinguishes itself through its specific structural attributes that enhance its binding affinity for biological targets compared to other acridine derivatives. Its effectiveness as both a ligand in affinity chromatography and a fluorescent probe adds versatility to its application in research and industry.

Propriétés

IUPAC Name |

6-(acridin-9-ylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c22-18(23)12-2-1-7-13-20-19-14-8-3-5-10-16(14)21-17-11-6-4-9-15(17)19/h3-6,8-11H,1-2,7,12-13H2,(H,20,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGOCKNBOLYNHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00226480 | |

| Record name | 9-(5-Carboxypentylamino)acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75572-57-5 | |

| Record name | 9-(5-Carboxypentylamino)acridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075572575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(5-Carboxypentylamino)acridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00226480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using 9-(5-Carboxypentylamino)acridine as a ligand for Electrophorus acetylcholinesterase purification?

A1: The research paper highlights the use of this compound as an affinity adsorbent ligand for the purification of Electrophorus acetylcholinesterase. [] This compound exhibits specific binding affinity for the enzyme, allowing for its separation and purification from complex mixtures. While the abstract doesn't delve into the specifics of the interaction, it suggests that the compound's structure likely complements the active site of the enzyme, leading to effective binding and subsequent purification.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.